1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea
Description
1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a phenoxyethyl group
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2/c22-18-6-8-19(9-7-18)26-15-13-25(14-16-26)12-10-23-21(27)24-11-17-28-20-4-2-1-3-5-20/h1-9H,10-17H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQGHBCAHBKROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.
Urea Formation: The piperazine intermediate is then reacted with phenoxyethyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines.
Scientific Research Applications
Synthesis Overview
The synthesis of 1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves:
- Formation of the Piperazine Intermediate :
- Reaction of 4-fluoroaniline with ethylene oxide to yield 4-(4-fluorophenyl)piperazine.
- Urea Formation :
- The piperazine intermediate is reacted with phenoxyethyl isocyanate under controlled conditions to produce the final urea compound.
Medicinal Chemistry
- Neuropharmacological Effects :
- Anticancer Activity :
- Enzyme Inhibition :
The biological activity of this compound includes:
- Mechanism of Action : It interacts with specific molecular targets such as receptors or enzymes, potentially modulating neurotransmitter levels or inhibiting enzymatic activity.
- Efficacy in Biological Assays : Assays have shown that derivatives can effectively inhibit cancer cell proliferation, suggesting a mechanism involving apoptosis or cell cycle arrest .
Study on Antiproliferative Activity
A recent study synthesized a series of urea derivatives based on the structure of this compound. These compounds were tested against the National Cancer Institute's 60 human cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into their mechanisms .
Neuropharmacological Investigation
Research has indicated that derivatives containing the piperazine moiety exhibit significant interactions with neurotransmitter systems. For instance, compounds similar to this compound have been shown to modulate serotonin and dopamine receptor activities, suggesting potential therapeutic effects in treating mood disorders .
Mechanism of Action
The mechanism of action of 1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(2-(4-(4-Methylphenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs.
Biological Activity
1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea is a compound of interest due to its potential pharmacological applications. The structure features a piperazine moiety, which is commonly associated with various biological activities, including neuropharmacological effects and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the fluorophenyl and phenoxyethyl groups suggests a potential for diverse interactions with biological targets.
- Neuropharmacological Effects :
- Enzyme Inhibition :
- There is evidence that derivatives of piperazine can inhibit enzymes such as monoamine oxidase (MAO) and urease. For instance, related compounds have demonstrated potent MAO-B inhibition with IC50 values as low as 0.013 µM . Such inhibition can be beneficial in treating depression and other neurodegenerative diseases.
Efficacy in Biological Assays
- Cytotoxicity :
- Urease Inhibition :
Case Studies
- Study on Piperazine Derivatives :
- Neurotransmitter Interaction :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
